10-Phenoxydecyl bromide

Description

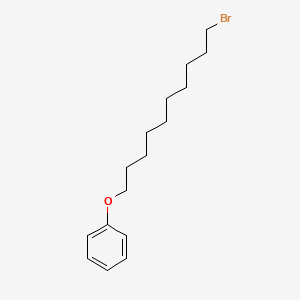

Structure

3D Structure

Properties

IUPAC Name |

10-bromodecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVSYEFBMVBKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443233 | |

| Record name | [(10-Bromodecyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-87-6 | |

| Record name | [(10-Bromodecyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 10 Phenoxydecyl Bromide

Nucleophilic Substitution Reactions Involving the Bromide Center

The primary mode of reactivity for 10-phenoxydecyl bromide is nucleophilic substitution at the carbon atom bonded to the bromine. The bromine atom is a good leaving group, facilitating reactions with a wide variety of nucleophiles.

Formation of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts, often referred to as "quats," are compounds with a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org They are permanently charged, regardless of the solution's pH. wikipedia.org The synthesis of these salts from 10-phenoxydecyl bromide proceeds via a classic SN2 nucleophilic substitution mechanism, known as alkylation or the Menshutkin reaction.

The process typically involves the reaction of the alkyl bromide with a tertiary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromide, displacing the bromide ion and forming the quaternary ammonium salt. chemguide.co.uklibretexts.org If primary or secondary amines are used, the reaction can proceed sequentially, adding the phenoxydecyl group until all replaceable hydrogens on the nitrogen have been substituted, ultimately leading to the quaternary salt. chemguide.co.ukdocbrown.info To favor the formation of the quaternary salt, an excess of the alkyl halide can be used. chemguide.co.uk

Table 1: Synthesis of a Quaternary Ammonium Salt from 10-Phenoxydecyl Bromide

| Reactant 1 | Reactant 2 | Product | Salt Type |

| 10-Phenoxydecyl bromide | Triethylamine | N,N,N-Triethyl-10-phenoxydecan-1-aminium bromide | Quaternary Ammonium Salt |

| 10-Phenoxydecyl bromide | Ammonia | (Sequential reaction) | Mixture of primary, secondary, tertiary amines and quaternary salt |

This reactivity is fundamental in creating molecules with surfactant properties or for use as phase-transfer catalysts. wikipedia.org

Synthesis of Phosphonium (B103445) Salts, e.g., Triphenylphosphonium Derivatives

Similar to the formation of ammonium salts, 10-phenoxydecyl bromide can react with phosphines to generate phosphonium salts. Triphenylphosphine (B44618) is a common reagent for this transformation, yielding a triphenylphosphonium derivative. The reaction involves the nucleophilic attack of the phosphorus atom on the carbon bearing the bromide, displacing it to form a stable salt.

This synthetic route is valuable for creating compounds that can target mitochondria. The triphenylphosphonium (TPP+) cation is a well-known mitochondria-targeting moiety, and attaching it to various molecular scaffolds allows for their accumulation within this organelle. utmb.edusgul.ac.uknih.gov For instance, a closely related precursor, 10-bromodecanoic acid, is reacted with triphenylphosphine under reflux conditions in acetonitrile (B52724) to prepare the corresponding phosphonium salt, which is then used in further syntheses. rsc.org This demonstrates a reliable method for converting the bromo-decyl functionality into a TPP+ derivative.

Table 2: Synthesis of (10-Phenoxydecyl)triphenylphosphonium Bromide

| Reactant 1 | Reactant 2 | Reaction Condition | Product |

| 10-Phenoxydecyl bromide | Triphenylphosphine | Reflux in acetonitrile | (10-Phenoxydecyl)triphenylphosphonium bromide |

The resulting phosphonium salts are key intermediates in the synthesis of specialized pharmacological tools and Wittig reagents. utmb.edunih.gov

Thiol Derivatization Pathways and Isothiuronium Salt Intermediates

The bromide in 10-phenoxydecyl bromide can be displaced by sulfur nucleophiles, opening pathways for thiol derivatization. A common and efficient method involves the reaction with thiourea (B124793). Thiourea acts as a nucleophile, attacking the alkyl bromide to form an S-alkylisothiuronium salt. google.com These salts are stable, crystalline solids that are often easy to handle.

The formation of S-alkylisothiuronium salts is a key step in converting alkyl halides into other sulfur-containing functional groups. google.comgoogle.com For example, these salts can be hydrolyzed under basic conditions to yield thiols. Alternatively, they can undergo oxidative chlorination to produce sulfonyl chlorides, which are important intermediates in the synthesis of sulfonamides, sulfonic esters, and other derivatives. google.com This pathway provides an environmentally safer alternative to using thiols directly, which are often volatile and malodorous. google.com

Table 3: Formation of S-(10-Phenoxydecyl)isothiuronium Bromide

| Reactant 1 | Reactant 2 | Product | Intermediate Type |

| 10-Phenoxydecyl bromide | Thiourea | S-(10-Phenoxydecyl)isothiuronium bromide | Isothiuronium Salt |

Exploration of C-H Acidic Site Reactivity in Related Phenoxy-Alkyl Systems

The C-H bonds within the 10-phenoxydecyl bromide molecule are generally not considered acidic under normal conditions. The pKa values of C-H bonds in alkanes are typically very high (around 50), making them resistant to deprotonation. masterorganicchemistry.com However, the proximity of the phenoxy group can influence the reactivity of adjacent C-H bonds, although this effect is minimal for the saturated alkyl chain in this specific compound.

In related phenoxy-alkyl systems, C-H acidity can become significant. For example, in phenoxyacetic acids, which are used as herbicides, the acidic proton is on the carboxyl group, not a C-H bond. wikipedia.orgbyjus.com The acidity of a C-H bond is significantly increased when the carbon is part of an alkyne (sp-hybridized C-H, pKa ≈ 25) or when the resulting carbanion is stabilized by resonance. masterorganicchemistry.com For 10-phenoxydecyl bromide, the C-H bonds on the aromatic ring and the alkyl chain lack significant activation. The protons on the carbon alpha to the ether oxygen (C10) are not sufficiently activated by the oxygen to be considered acidic for deprotonation by common bases.

Reactivity at aromatic C-H bonds typically requires harsh conditions or the presence of directing groups for processes like ortho-metalation. The phenoxy group itself is not a strong directing group for this purpose. Therefore, selective C-H activation on the phenoxy-alkyl chain of 10-phenoxydecyl bromide remains a synthetic challenge and is not a commonly exploited reactive site.

Investigations into Grignard and Reductive Coupling Reactions for Phenoxydecyl Bromide

Beyond simple substitution, the bromine atom allows for the formation of organometallic intermediates and participation in coupling reactions.

Grignard Reaction: 10-Phenoxydecyl bromide can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent: 10-phenoxydecylmagnesium bromide. sigmaaldrich.comlibretexts.org In this reagent, the polarity of the carbon-metal bond is reversed, making the carbon atom attached to magnesium a potent nucleophile and a strong base. libretexts.orgchem-station.com

This Grignard reagent is highly versatile and can react with a wide range of electrophiles. For example, it reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. sigmaaldrich.comorganic-chemistry.org It can also be used to create new carbon-carbon bonds by reacting with other electrophiles, although care must be taken to avoid proton sources, as it will readily deprotonate water, alcohols, and carboxylic acids. sigmaaldrich.com

Reductive Coupling Reactions: Reductive coupling offers another pathway for C-C bond formation. In the presence of a reducing agent (e.g., zinc powder) and often a transition metal catalyst (e.g., nickel or cobalt complexes), alkyl halides can be coupled. rsc.orgorganic-chemistry.orgscielo.br 10-Phenoxydecyl bromide could undergo a Wurtz-type homocoupling reaction, where two molecules are joined to form 1,20-diphenoxyicosane. scielo.br

More advanced methods involve nickel-catalyzed reductive cross-electrophile coupling, where the alkyl halide is coupled with a different electrophile, such as an aryl halide or another alkyl halide. rsc.orgresearchgate.netacs.org These reactions have emerged as powerful tools for constructing complex molecules from readily available starting materials. researchgate.net The mechanism can involve radical pathways or the formation of organonickel intermediates. rsc.orgacs.org

Table 4: Potential Grignard and Reductive Coupling Reactions

| Starting Material | Reagents | Product Type | Reaction Name |

| 10-Phenoxydecyl bromide | Mg, ether | Organomagnesium halide | Grignard Formation |

| 10-Phenoxydecyl bromide | Zn, Cu catalyst (aq. medium) | Dimer (1,20-diphenoxyicosane) | Wurtz-type Coupling |

| 10-Phenoxydecyl bromide | Aryl Halide, Ni catalyst, reducing agent | Aryl-alkyl coupled product | Reductive Cross-Coupling |

Applications in Advanced Materials and Nanoscience Research

Integration into Self-Assembled Monolayers (SAMs) for Surface Functionalization

10-Phenoxydecyl bromide serves as a versatile precursor for the construction of self-assembled monolayers (SAMs), which are highly ordered molecular layers formed spontaneously on a solid surface. The architecture of this compound, featuring a long ten-carbon alkyl chain, a terminal phenoxy group, and a reactive bromide at the opposite end, makes it an ideal candidate for creating functionalized surfaces. The alkyl chain promotes van der Waals interactions between adjacent molecules, driving the formation of a densely packed and stable monolayer, while the terminal groups can be engineered for specific surface properties and subsequent chemical reactions.

To functionalize surfaces like gold, which form strong coordinate bonds with sulfur, the bromide terminus of 10-phenoxydecyl bromide must be converted into a thiol (-SH) group. This transformation is a critical step in preparing precursors for gold-based SAMs. A common and effective method for this conversion is a two-step process involving a nucleophilic substitution reaction with thiourea (B124793), followed by hydrolysis.

First, the alkyl bromide reacts with thiourea to form a stable isothiouronium salt intermediate. The lone pair of electrons on the sulfur atom in thiourea acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine and displacing the bromide ion. In the second step, this intermediate is hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), to yield the desired 10-phenoxydecanethiol. The thiol can then be readily assembled onto a gold substrate to form a well-ordered SAM. This derivatization provides a robust method for anchoring the phenoxy-functionalized alkyl chains to the surface.

Reaction Pathway for Thiol Derivatization

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 10-Phenoxydecyl bromide, Thiourea | S-(10-phenoxydecyl)isothiouronium bromide | Nucleophilic substitution to form a stable intermediate. |

The phenoxy group of 10-phenoxydecyl bromide is a key feature for designing advanced, light-responsive SAMs incorporating azobenzene (B91143) moieties. Azobenzene-based molecules are photochromic, meaning they can undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths. researchgate.net This property allows for the dynamic control of surface characteristics such as wettability and adhesion.

The design principles for integrating these architectures involve synthesizing a derivative where an azobenzene unit is attached to the phenoxy group. The long decyl chain is crucial as it provides the necessary length and intermolecular forces to form a well-ordered monolayer, which is essential for efficient and collective photo-switching of the azobenzene units. The terminal bromide can be converted to a thiol anchor group, as described previously, allowing the azobenzene-functionalized molecule to self-assemble on a gold surface. The phenoxy group acts as a stable linkage, separating the photo-responsive azobenzene unit from the alkyl chain and the surface.

Role in Polymerization and Functional Polymeric Materials Synthesis

The terminal bromide atom makes 10-phenoxydecyl bromide a valuable tool in polymer chemistry, particularly as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edubanglajol.infospringernature.com ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu In this process, the carbon-bromine bond is reversibly and homolytically cleaved by a transition-metal catalyst (typically a copper complex), generating a radical that initiates the polymerization of vinyl monomers.

While not a monomer itself, 10-phenoxydecyl bromide functions as a specialized initiator that incorporates a specific functional group at the beginning of every polymer chain. By initiating polymerization, the 10-phenoxydecyl fragment becomes the α-end group of the resulting polymer. This allows for the precise placement of the bulky, hydrophobic phenoxydecyl moiety, which can be used to tailor the final properties of the material.

For example, using this initiator to polymerize a hydrophilic monomer would result in an amphiphilic polymer. This is particularly useful in the synthesis of block copolymers, where a macroinitiator prepared using 10-phenoxydecyl bromide can be chain-extended with a different monomer to create well-defined block structures. cmu.educmu.edu This control over initiation is fundamental to designing polymers with tailored architectures for applications ranging from drug delivery to surface modification. cmu.educmu.eduharth-research-group.orgrsc.orgfrontiersin.org

When 10-phenoxydecyl bromide is used as an initiator in ATRP, the resulting polymer chain retains a bromine atom at its terminus (the ω-end). This terminal bromide is a highly valuable reactive site for post-polymerization modification, a process that allows for the introduction of various functional groups after the main polymer backbone has been synthesized. wiley-vch.dersc.orgresearchgate.net

This bromide end-group can be transformed into other functionalities through nucleophilic substitution reactions. For instance, it can be reacted with sodium azide (B81097) to introduce a terminal azide group, which can then participate in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy provides a powerful and versatile platform for attaching a wide array of molecules, including fluorescent dyes, bioactive peptides, or other polymer chains, to the end of the polymer. rsc.org This end-group fidelity is a hallmark of polymers synthesized via ATRP and enables the creation of complex, multi-functional materials.

Development of Cationic Surfactants for Supramolecular Assemblies

10-Phenoxydecyl bromide is an excellent precursor for the synthesis of cationic surfactants. These amphiphilic molecules, which possess a positively charged head group, are widely used as disinfectants, fabric softeners, and phase-transfer catalysts. semanticscholar.orgnih.gov The synthesis is typically achieved through a quaternization reaction, where the terminal bromide is reacted with a tertiary amine, such as trimethylamine (B31210) or pyridine (B92270). mdpi.comresearchgate.net

This reaction converts the neutral alkyl bromide into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. The resulting molecule has a distinct amphiphilic structure:

Hydrophobic Tail: The long 10-phenoxydecyl chain.

Hydrophilic Head: The positively charged quaternary ammonium group.

This amphiphilicity drives the molecules to self-assemble in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water. Above a specific concentration known as the critical micelle concentration (CMC), they form supramolecular structures such as micelles or vesicles. bohrium.com The specific properties of the surfactant, such as its CMC and the size and shape of the resulting aggregates, can be tuned by modifying the structure of the tertiary amine used in the quaternization step.

Examples of Cationic Surfactants Derived from 10-Phenoxydecyl Bromide

| Precursor Amine | Surfactant Name | Cationic Head Group |

|---|---|---|

| Trimethylamine | N,N,N-Trimethyl-10-phenoxydecan-1-aminium bromide | -N+(CH3)3 |

| Triethylamine | N,N,N-Triethyl-10-phenoxydecan-1-aminium bromide | -N+(CH2CH3)3 |

| Pyridine | 1-(10-Phenoxydecyl)pyridinium bromide | -N+C5H5 |

Surfactant Design Principles for Nucleic Acid Interaction Studies

In the case of surfactants derived from 10-Phenoxydecyl bromide, the terminal phenoxy group introduces several key features that influence their interaction with DNA. The bulky and aromatic nature of the phenoxy group can lead to specific interactions, such as π-π stacking with the nucleobases of DNA, which can enhance the binding affinity and influence the conformation of the complex. This is in addition to the hydrophobic interactions between the alkyl chains of the surfactant molecules that drive the cooperative binding to the DNA molecule.

Research on cationic surfactants has shown that the structure of the hydrophobic tail significantly impacts the compaction of DNA. Surfactants with longer and more hydrophobic tails are generally more effective at condensing DNA into compact nanoparticles, a critical step for protecting the genetic material and facilitating its entry into cells. While direct studies on 10-Phenoxydecyl bromide derivatives are limited, research on analogous compounds with terminal aromatic groups suggests that these moieties can contribute to a more ordered and compact arrangement of the surfactant-DNA complex. The presence of the phenoxy group can influence the geometry of the surfactant aggregates formed along the DNA chain, potentially leading to more stable and efficient gene delivery vehicles.

Role in Mitochondria Targeted Therapeutics and Cellular Probes

Design and Synthesis of Mitochondriotropic Cations Utilizing the Phenoxydecyl Bromide Scaffold

The unique structure of 10-phenoxydecyl bromide, featuring a ten-carbon alkyl chain, makes it an ideal linker for creating mitochondria-targeting molecules. nih.gov This chain provides the necessary lipophilicity, or ability to dissolve in fats, which facilitates the passage of the molecule across the mitochondrial membranes. researchgate.net

A widely adopted strategy for directing molecules to the mitochondria involves the use of the triphenylphosphonium (TPP+) cation. nih.gov This positively charged group is attached to a molecule of interest, often via a linker like the decyl chain of 10-phenoxydecyl bromide. nih.gov The strong negative membrane potential across the inner mitochondrial membrane drives the accumulation of these positively charged TPP+ conjugates within the mitochondrial matrix, with concentrations that can be several hundred times higher than in the cytoplasm. nih.gov

The synthesis of these conjugates typically involves a chemical reaction between 10-phenoxydecyl bromide and triphenylphosphine (B44618). This process results in the formation of a TPP+ salt, where the phosphonium (B103445) group is covalently bonded to the decyl chain. This straightforward synthesis has enabled the development of a wide array of mitochondria-targeted compounds. nih.gov For instance, the hydrogen sulfide (B99878) (H₂S) donor AP39 is synthesized by coupling the H₂S-releasing moiety to the TPP+ cation through this versatile scaffold. rsc.orgresearchgate.netsgul.ac.uk

The lipophilicity conferred by the alkyl chain is a key determinant of mitochondrial uptake. researchgate.net Longer, more lipophilic linkers generally lead to faster and greater accumulation within the mitochondria. nih.govresearchgate.net However, there is a trade-off, as increased lipophilicity can also lead to non-specific binding to other cellular membranes and may even disrupt mitochondrial function by uncoupling oxidative phosphorylation. researchgate.netacs.org Therefore, the ten-carbon chain of 10-phenoxydecyl bromide represents a well-balanced compromise, providing sufficient lipophilicity for effective mitochondrial targeting without causing significant off-target effects. researchgate.net

| Feature | Description | Significance for Mitochondrial Targeting |

|---|---|---|

| Triphenylphosphonium (TPP+) Cation | A lipophilic, positively charged moiety. | The positive charge is attracted to the negative potential of the inner mitochondrial membrane, driving accumulation. nih.gov |

| Decyl Alkyl Linker | A ten-carbon chain derived from 10-phenoxydecyl bromide. | Provides optimal lipophilicity for crossing the mitochondrial membranes and accumulating within the matrix. researchgate.net |

| Overall Lipophilicity | The combined "fat-loving" character of the molecule. | A critical factor for membrane permeation; a balance is needed to ensure mitochondrial specificity. researchgate.netacs.org |

Application as Probes for Mitochondrial Physiology Research

The ability to target mitochondria with precision has made TPP+ conjugates derived from 10-phenoxydecyl bromide invaluable tools for studying mitochondrial function and its role in health and disease. These probes allow for the controlled delivery of specific molecules to the mitochondria, enabling detailed investigations into complex cellular processes.

A prominent example of a mitochondria-targeted probe built upon the 10-phenoxydecyl bromide scaffold is AP39. rsc.orgrsc.org This compound is a TPP+ conjugate that carries a moiety capable of slowly releasing hydrogen sulfide (H₂S), a gaseous signaling molecule with important roles in cellular physiology. rsc.orgresearchgate.net The synthesis of AP39 involves attaching a dithiolethione group, the H₂S-donating part, to the 10-phenoxydecyl triphenylphosphonium cation. caymanchem.com

By delivering H₂S directly to the mitochondria, AP39 allows researchers to study the specific effects of this gasotransmitter on mitochondrial function. rsc.org Studies have shown that AP39 effectively increases H₂S levels within the mitochondria of endothelial cells. rsc.orgcaymanchem.com This targeted delivery is significantly more potent than using non-targeted H₂S donors. researchgate.net

Mitochondria-targeted probes like AP39 have been instrumental in elucidating the role of H₂S in cellular bioenergetics and the mitigation of oxidative stress. nih.govexeter.ac.uk Research has demonstrated that at low concentrations (30-100 nM), AP39 can stimulate mitochondrial electron transport and enhance cellular bioenergetic function. caymanchem.comnih.govexeter.ac.ukfocusbiomolecules.com However, at higher concentrations (300 nM), it can have an inhibitory effect. caymanchem.comnih.govexeter.ac.uk

In models of oxidative stress, where cells are damaged by an overproduction of reactive oxygen species (ROS), AP39 has shown significant cytoprotective effects. nih.govexeter.ac.uknih.gov It has been found to reduce oxidative protein modifications and suppress the generation of mitochondrial ROS. nih.govexeter.ac.uk This protection against oxidative damage helps to preserve cellular viability and function. nih.govexeter.ac.uk

| Compound | Mechanism of Action | Observed Effects on Cellular Bioenergetics & Oxidative Stress |

|---|---|---|

| AP39 | Mitochondria-targeted slow release of H₂S. rsc.orgcaymanchem.com | Stimulates mitochondrial electron transport at low concentrations. nih.govexeter.ac.uk Mitigates oxidative stress by reducing ROS production. nih.govexeter.ac.uknih.gov Protects against a decline in cellular bioenergetic function under oxidative stress. nih.govexeter.ac.uk |

Mitochondrial DNA (mtDNA) is particularly vulnerable to damage from oxidative stress due to its proximity to the primary site of ROS production, the electron transport chain, and its limited DNA repair mechanisms. bohrium.com Damage to mtDNA is implicated in a variety of age-related and degenerative diseases. nih.govmdpi.com

The use of mitochondria-targeted probes has provided direct evidence for the protective effects of certain compounds on mtDNA integrity. Studies involving AP39 have shown that it can protect against the preferential damage to mtDNA induced by oxidative stress. nih.govexeter.ac.uk In oxidatively stressed endothelial cells, pretreatment with AP39 was found to preserve the integrity of mitochondrial DNA, highlighting a crucial aspect of its cytoprotective mechanism. nih.govexeter.ac.uk This protective effect on the mitochondrial genome underscores the therapeutic potential of targeting this organelle to combat diseases associated with mtDNA damage. nih.govbohrium.commdpi.com

The Pivotal Role of 10-Phenoxydecyl Bromide in Advancing Mitochondria-Targeted Therapeutics

Introduction

In the realm of cellular biology and advanced pharmacology, the strategic delivery of therapeutic agents to specific organelles is a paramount objective. Mitochondria, the powerhouses of the cell, have emerged as a critical target for interventions in a host of diseases, including neurodegenerative disorders and cancer. The development of molecules that can precisely navigate to and accumulate within mitochondria is a significant area of research. Central to this endeavor is the design of effective molecular tethers, or linkers, that can bridge a mitochondria-targeting moiety with a bioactive compound. This article focuses exclusively on the chemical compound 10-Phenoxydecyl bromide , a linker that has demonstrated considerable utility in the synthesis of mitochondria-targeted therapeutics and cellular probes.

The primary application of 10-Phenoxydecyl bromide in biomedical research is its function as a linker in the construction of molecules designed to target mitochondria. The strategy generally involves covalently attaching a lipophilic cation, most commonly the triphenylphosphonium (TPP+) cation, to a pharmacologically active molecule or a probe. nih.gov The TPP+ moiety acts as a molecular "passport," facilitating the accumulation of the entire construct within the mitochondrial matrix due to the large mitochondrial membrane potential.

Development of Ligands for Specific Receptor Targeting within Cellular Organelles

The utility of 10-phenoxydecyl bromide extends to the sophisticated task of targeting specific receptors located within cellular organelles. By linking a receptor-specific ligand to a mitochondria-targeting group, researchers can investigate the function of these receptors in the unique biochemical environment of the mitochondria.

A notable example of this application is in the development of mitochondria-targeted histamine (B1213489) H3 receptor (H3R) ligands. The histamine H3 receptor is a G protein-coupled receptor involved in neurotransmission, and its potential role within mitochondria is an area of active investigation.

To explore this, scientists have synthesized novel compounds by tethering a known H3R pharmacophore to a TPP+ cation using an alkyl chain linker. In these synthetic schemes, 10-phenoxydecyl bromide can be utilized to provide the ten-carbon spacer. The resulting conjugate is designed to accumulate in the mitochondria, allowing for the study of H3R function in this organelle. This approach has the potential to uncover new therapeutic avenues for diseases where both mitochondrial dysfunction and altered histaminergic signaling are implicated.

Spectroscopic and Structural Elucidation of 10 Phenoxydecyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing precise information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

Proton NMR (¹H NMR) spectroscopy for 10-Phenoxydecyl bromide allows for the unambiguous assignment of protons based on their chemical shift (δ), multiplicity (splitting pattern), and integration. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.8-7.3 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) are shifted downfield to approximately δ 3.9-4.0 ppm. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂-Br) are also deshielded, resonating at around δ 3.4 ppm. The remaining methylene protons of the decyl chain form a complex multiplet in the upfield region (δ 1.2-1.8 ppm).

Table 1: Predicted ¹H NMR Data for 10-Phenoxydecyl Bromide

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho) | ~6.9 | d (doublet) | 2H |

| Ar-H (para) | ~6.9 | t (triplet) | 1H |

| Ar-H (meta) | ~7.3 | t (triplet) | 2H |

| -O-CH₂- | ~3.9 | t (triplet) | 2H |

| -CH₂-Br | ~3.4 | t (triplet) | 2H |

| -(CH₂)₈- | 1.2-1.8 | m (multiplet) | 16H |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. mobt3ath.com In the spectrum of 10-Phenoxydecyl bromide, the aromatic carbons exhibit signals in the δ 114-160 ppm range. The carbon atom directly attached to the ether oxygen (C-O) appears at a higher chemical shift compared to the other aromatic carbons. The aliphatic carbons of the decyl chain resonate between δ 25-34 ppm, with the carbon bonded to the ether oxygen (-O-CH₂-) appearing around δ 68 ppm and the carbon bonded to bromine (-CH₂-Br) appearing around δ 34 ppm. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Data for 10-Phenoxydecyl Bromide

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, C-O) | ~159 |

| Ar-C (meta) | ~129 |

| Ar-C (para) | ~120 |

| Ar-C (ortho) | ~114 |

| -O-CH₂- | ~68 |

| -CH₂-Br | ~34 |

| -(CH₂)₈- | 25-33 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of 10-Phenoxydecyl bromide is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The crucial C-O stretching vibration of the aryl-alkyl ether linkage typically appears as a strong band around 1240 cm⁻¹. Finally, the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 10-Phenoxydecyl Bromide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3030-3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850-2960 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Aryl-Alkyl Ether | ~1240 (asymmetric) |

| C-Br Stretch | Alkyl Bromide | 500-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. A key feature in the mass spectrum of 10-Phenoxydecyl bromide is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). nih.gov

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule include alpha-cleavage of the C-C bond adjacent to the ether oxygen and cleavage of the C-Br bond. libretexts.orgyoutube.commiamioh.edu

Table 4: Predicted Mass Spectrometry Data for 10-Phenoxydecyl Bromide

| m/z Value | Assignment | Notes |

|---|---|---|

| 314/316 | [M]⁺· (Molecular Ion) | Characteristic 1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes. |

| 235 | [M - Br]⁺ | Loss of a bromine radical. |

| 94 | [C₆H₅OH]⁺· (Phenol radical cation) | Result of rearrangement and cleavage. |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) | Cleavage of the alkyl-oxygen bond. |

Advanced Microscopy Techniques for Supramolecular Structures (e.g., Atomic Force Microscopy)

While techniques like NMR and MS provide information at the molecular level, Atomic Force Microscopy (AFM) allows for the visualization of surfaces and supramolecular assemblies at the nanoscale. researchgate.net Derivatives of 10-Phenoxydecyl bromide, particularly those modified to possess amphiphilic properties (e.g., by introducing a polar head group), can self-assemble into ordered structures like monolayers, micelles, or vesicles on various substrates.

AFM can be used in tapping mode to generate high-resolution topographical images of these assemblies without damaging the delicate structures. mdpi.com From these images, critical information can be extracted, such as the morphology (e.g., lamellar, spherical), dimensions (e.g., layer thickness, micelle diameter), and the degree of order and packing within the supramolecular structure. Furthermore, AFM's force spectroscopy mode can probe local mechanical properties, such as adhesion and elasticity, of the assembled layers. mdpi.com

Circular Dichroism Spectroscopy for Biomolecular Interaction Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov While 10-Phenoxydecyl bromide itself is achiral and thus CD-inactive, its derivatives are valuable tools for studying interactions with chiral biomolecules like proteins and DNA. nih.gov

When a derivative of 10-Phenoxydecyl bromide binds to a chiral macromolecule, it can gain a CD signal in a phenomenon known as induced circular dichroism (ICD). nih.gov The appearance of an ICD signal confirms the binding event. The intensity and shape of the ICD spectrum can provide valuable information about the binding mode, the geometry of the complex, and conformational changes in either the ligand or the biomolecule upon binding. Titration experiments monitored by CD spectroscopy can be used to determine binding constants and stoichiometry, making it a powerful technique for probing the interactions of these compounds in a biological context. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

While the Williamson ether synthesis is a conventional and reliable method for preparing 10-phenoxydecyl bromide, future research should focus on developing more efficient and scalable synthetic routes. nih.govfrancis-press.commasterorganicchemistry.com This is crucial for making the compound and its derivatives more accessible for large-scale applications.

Key areas for exploration include:

Phase-Transfer Catalysis (PTC): Investigating various phase-transfer catalysts could significantly enhance reaction rates and yields, particularly on an industrial scale. francis-press.com This methodology can facilitate the reaction between the phenoxide and 1,10-dibromodecane (B1670030) under milder conditions, potentially reducing energy consumption and by-product formation.

Flow Chemistry: The implementation of continuous flow synthesis could offer superior control over reaction parameters such as temperature, pressure, and reaction time. This would not only improve the consistency and yield of 10-phenoxydecyl bromide but also enhance the safety of the process, especially when handling reactive intermediates.

Microwave-Assisted Synthesis: Exploring microwave-assisted protocols could dramatically reduce reaction times from hours to minutes, leading to a more energy-efficient and high-throughput synthesis.

| Synthesis Method | Potential Advantages for 10-Phenoxydecyl Bromide |

| Phase-Transfer Catalysis | Increased reaction rates, milder reaction conditions, suitability for large-scale production. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability, consistent product quality. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields, energy efficiency. |

Advanced Derivatization Strategies for Multi-Functional Molecular Design

The true potential of 10-phenoxydecyl bromide lies in its capacity to be derivatized into a wide array of multi-functional molecules. Future research should focus on strategic modifications of its core structure to impart novel properties and functions.

Aromatic Ring Functionalization: The phenyl group offers a reactive site for electrophilic substitution reactions. Introducing functional groups such as nitro, amino, or hydroxyl groups can serve as handles for further conjugation with other molecules, including fluorophores, targeting ligands, or therapeutic agents.

Substitution of the Bromide: The bromide is an excellent leaving group, allowing for facile substitution with a variety of nucleophiles. This could include azides for "click" chemistry, thiols for surface anchoring, or various linkers for bioconjugation. rsc.org

High-Throughput Synthesis and Screening: The development of high-throughput synthesis methods would enable the rapid generation of a library of 10-phenoxydecyl bromide analogs. nih.govresearchgate.netnih.govchemrxiv.org Subsequent high-throughput screening could then be employed to identify derivatives with desired biological or material properties. nih.govresearchgate.netnih.govchemrxiv.org

Expansion of Applications in Biomedical Imaging and Diagnostics

The long alkyl chain and terminal functional groups of 10-phenoxydecyl bromide make it an attractive scaffold for the development of novel probes for biomedical imaging and diagnostics. nih.govnih.govmdpi.comresearchgate.net

PET Radiotracer Development: 10-Phenoxydecyl bromide can serve as a precursor for the synthesis of Positron Emission Tomography (PET) radiotracers. The bromide can be displaced by a fluorine-18 (B77423) labeled nucleophile to introduce the positron-emitting isotope. mdpi.comresearchgate.net The phenoxy group and the long alkyl chain can be modified to incorporate targeting moieties that direct the probe to specific biological targets, such as cancer cells or areas of inflammation. atomfair.com

Fluorescent Probes: By attaching a fluorophore to the phenoxy ring, novel fluorescent probes can be designed. The long lipophilic decyl chain could facilitate the probe's insertion into cell membranes, allowing for the study of membrane dynamics and properties.

Linker for Imaging Agents: The bifunctional nature of derivatized 10-phenoxydecyl bromide makes it an ideal linker to connect an imaging agent (e.g., a radionuclide or a fluorescent dye) to a targeting molecule (e.g., a peptide or an antibody). The length and flexibility of the decyl chain can be advantageous in ensuring that both the imaging agent and the targeting moiety can function optimally without steric hindrance.

Computational Chemistry Approaches for Predicting Reactivity and Interactions

Computational chemistry and molecular modeling offer powerful tools to predict the behavior of 10-phenoxydecyl bromide and its derivatives, thereby guiding experimental design and accelerating the discovery process. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites on the 10-phenoxydecyl bromide molecule. peerj.com This can help in understanding the regioselectivity of derivatization reactions and in predicting the stability of the resulting products.

Quantitative Structure-Property Relationship (QSPR) Studies: By generating a library of virtual derivatives and calculating their physicochemical properties, QSPR models can be developed to predict properties such as solubility, lipophilicity, and membrane permeability. researchgate.net This is particularly valuable in the context of drug design and the development of delivery systems.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 10-phenoxydecyl bromide and its derivatives in complex environments, such as within a lipid bilayer. nih.govnih.govdntb.gov.uaresearchgate.netrsc.org This can be used to understand how these molecules interact with cell membranes and to design molecules with specific membrane-inserting or disrupting properties.

| Computational Method | Application to 10-Phenoxydecyl Bromide Research |

| Density Functional Theory (DFT) | Predict reaction pathways and product stability for derivatization. |

| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties of novel derivatives for drug design. |

| Molecular Dynamics (MD) Simulations | Simulate interactions with biological membranes for delivery system design. |

Integration into Nanotechnology for Targeted Delivery Systems

The amphiphilic nature of 10-phenoxydecyl bromide and its derivatives makes them excellent candidates for integration into various nanotechnology platforms for targeted drug delivery. atomfair.comfrontiersin.orgbroadpharm.comgoogle.comnih.govmdpi.comfrontiersin.org

Functionalized Liposomes: 10-Phenoxydecyl bromide derivatives can be incorporated into the lipid bilayer of liposomes. The phenoxy group can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the liposomes to specific cells or tissues. The long decyl chain would anchor the molecule within the lipid membrane.

Surface Modification of Nanoparticles: The bromide or a derivatized functional group can be used to covalently attach 10-phenoxydecyl bromide to the surface of various nanoparticles (e.g., gold nanoparticles, quantum dots). sciopen.comresearchgate.net This surface modification can improve the biocompatibility and stability of the nanoparticles and can also be used to attach therapeutic payloads.

Self-Assembled Nanostructures: Under specific conditions, amphiphilic derivatives of 10-phenoxydecyl bromide could self-assemble into nanostructures such as micelles or vesicles. These self-assembled systems could encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to target sites.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 10-Phenoxydecyl bromide, and how do reaction conditions influence yield?

- Methodology : A plausible route involves bromination of a phenoxydecyl precursor using bromine (Br₂) in a solvent like carbon disulfide or acetic acid under controlled temperatures (0–25°C). For coupling the phenoxy group, nucleophilic substitution with a decyl bromide intermediate in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at elevated temperatures (~60–80°C) may be effective .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.1–1.3 eq Br₂) and solvent polarity to minimize byproducts like di-brominated species.

Q. What characterization techniques are critical for confirming the structure and purity of 10-Phenoxydecyl bromide?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm phenoxy group integration and alkyl chain structure.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Supplementary Methods : Elemental analysis (C, H, Br) and FT-IR for functional group verification (C-O-C stretch at ~1250 cm⁻¹) .

Q. What safety precautions are essential when handling 10-Phenoxydecyl bromide?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Emergency Protocols :

- Skin Contact : Rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Q. How should 10-Phenoxydecyl bromide be stored to ensure long-term stability?

- Storage Conditions : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Store away from strong oxidizers (e.g., peroxides) and bases .

- Compatibility : Use PTFE-lined caps to avoid corrosion. Monitor for discoloration or precipitate formation monthly .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of 10-Phenoxydecyl bromide?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance bromide ion reactivity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Temperature Gradients : Lower temperatures (0–10°C) reduce thermal decomposition risks .

- Validation : Compare yields and purity via DOE (Design of Experiments) and statistical analysis (e.g., ANOVA).

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of 10-Phenoxydecyl bromide?

- Troubleshooting :

- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents. For aqueous solubility, conduct log P determinations via shake-flask methods .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. What strategies are effective in resolving byproduct formation during alkylation reactions involving 10-Phenoxydecyl bromide?

- Byproduct Identification : Use LC-MS/MS or GC-EI-MS to detect impurities (e.g., dehydrohalogenation products).

- Mitigation :

- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol .

- Reagent Quality : Ensure anhydrous conditions and ultra-dry solvents to suppress elimination reactions .

Q. How can computational modeling aid in predicting the reactivity of 10-Phenoxydecyl bromide in novel reactions?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.